molecular formula C12H14N4O2 B2839833 6-Methyl-4-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrazine-2-carboxylic acid CAS No. 1708080-13-0

6-Methyl-4-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrazine-2-carboxylic acid

Cat. No.: B2839833
CAS No.: 1708080-13-0
M. Wt: 246.27
InChI Key: SVEYJJRFMPSEJC-UHFFFAOYSA-N
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Description

6-Methyl-4-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrazine-2-carboxylic acid is a heterocyclic compound that features a pyrazolo[1,5-a]pyrazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-4-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrazine-2-carboxylic acid typically involves multi-step reactions. One common approach includes the cyclization of appropriate precursors under controlled conditions. For instance, the preparation may start with the condensation of a pyrazole derivative with a suitable amine, followed by cyclization and functional group modifications .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-4-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrazine-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce alkyl or aryl groups at specific positions on the pyrazolo[1,5-a]pyrazine ring .

Scientific Research Applications

6-Methyl-4-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrazine-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Methyl-4-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrazine-2-carboxylic acid involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to the observed effects. For instance, the compound may inhibit certain enzymes or receptors, thereby altering cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Methyl-4-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrazine-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

6-methyl-4-pyrrolidin-1-ylpyrazolo[1,5-a]pyrazine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O2/c1-8-7-16-10(6-9(14-16)12(17)18)11(13-8)15-4-2-3-5-15/h6-7H,2-5H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVEYJJRFMPSEJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=CC(=N2)C(=O)O)C(=N1)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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